molecular formula C4H4BFO2S B15219621 (5-Fluorothiophen-3-yl)boronic acid

(5-Fluorothiophen-3-yl)boronic acid

Cat. No.: B15219621
M. Wt: 145.95 g/mol
InChI Key: FGVMTAGCWZHBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluorothiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated thiophene ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorothiophen-3-yl)boronic acid typically involves the borylation of a fluorinated thiophene precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Fluorothiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound. Oxidation reactions yield oxidized thiophene derivatives, while substitution reactions result in substituted thiophene compounds .

Mechanism of Action

The mechanism of action of (5-Fluorothiophen-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-3-yl)boronic acid
  • (5-Chlorothiophen-3-yl)boronic acid
  • (5-Methylthiophen-3-yl)boronic acid

Uniqueness

(5-Fluorothiophen-3-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine atom can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where electronic effects are crucial .

Properties

Molecular Formula

C4H4BFO2S

Molecular Weight

145.95 g/mol

IUPAC Name

(5-fluorothiophen-3-yl)boronic acid

InChI

InChI=1S/C4H4BFO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H

InChI Key

FGVMTAGCWZHBKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=C1)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.